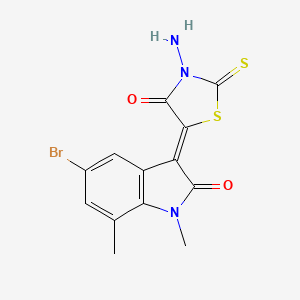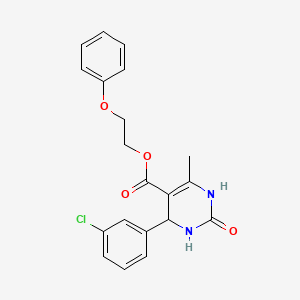
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic molecule. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities. This compound features a unique structure with chlorinated benzyl and benzylidene groups, as well as hydroxyl and methoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the following steps:
Formation of Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of glycine with urea under acidic conditions.
Introduction of Benzyl and Benzylidene Groups: The chlorinated benzyl and benzylidene groups are introduced via nucleophilic substitution reactions. This involves the reaction of the imidazolidine-2,4-dione core with 4-chlorobenzyl chloride and 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated benzyl derivative.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-5-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the hydroxyl group.
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2-thione: Contains a thione group instead of a dione group.
Uniqueness
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which may contribute to its distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-26-15-8-11(6-13(20)16(15)23)7-14-17(24)22(18(25)21-14)9-10-2-4-12(19)5-3-10/h2-8,23H,9H2,1H3,(H,21,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYLHBBRYQUMK-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-dimethoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4979505.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE](/img/structure/B4979539.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)


![Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B4979557.png)


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
